molecular formula C10H16N2O3Si B3343341 8,8-Dimethyl-2,4-diaza-8-silaspiro[5.5]undecane-1,3,5-trione CAS No. 52-41-5

8,8-Dimethyl-2,4-diaza-8-silaspiro[5.5]undecane-1,3,5-trione

Cat. No.: B3343341
CAS No.: 52-41-5
M. Wt: 240.33 g/mol
InChI Key: YGCFFGRUZJNPDR-UHFFFAOYSA-N
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Description

8,8-Dimethyl-2,4-diaza-8-silaspiro[5.5]undecane-1,3,5-trione is a chemical compound with the molecular formula C10H16N2O3Si and a molecular weight of 240.33 g/mol It is characterized by its unique spiro structure, which includes a silicon atom and two nitrogen atoms within a bicyclic framework

Preparation Methods

The synthesis of 8,8-Dimethyl-2,4-diaza-8-silaspiro[5.5]undecane-1,3,5-trione typically involves the reaction of urea with a silicon-containing precursor under controlled conditions . The reaction conditions often include specific temperatures and catalysts to facilitate the formation of the spiro structure. Industrial production methods may involve scaling up this synthetic route, optimizing reaction conditions to ensure high yield and purity of the final product.

Chemical Reactions Analysis

8,8-Dimethyl-2,4-diaza-8-silaspiro[5.5]undecane-1,3,5-trione undergoes various chemical reactions, including:

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

8,8-Dimethyl-2,4-diaza-8-silaspiro[5.5]undecane-1,3,5-trione has several scientific research applications:

Mechanism of Action

The mechanism of action of 8,8-Dimethyl-2,4-diaza-8-silaspiro[5.5]undecane-1,3,5-trione involves its interaction with molecular targets through its spiro structure. The silicon and nitrogen atoms within the compound can form bonds with various substrates, influencing biochemical pathways and molecular interactions. The exact pathways and targets depend on the specific application and context in which the compound is used .

Comparison with Similar Compounds

Similar compounds to 8,8-Dimethyl-2,4-diaza-8-silaspiro[5.5]undecane-1,3,5-trione include other spiro compounds with silicon and nitrogen atoms. These compounds share structural similarities but may differ in their reactivity, stability, and applications. Examples of similar compounds include:

The uniqueness of this compound lies in its specific spiro structure and the presence of both silicon and nitrogen atoms, which confer distinct chemical and physical properties.

Properties

IUPAC Name

8,8-dimethyl-2,4-diaza-8-silaspiro[5.5]undecane-1,3,5-trione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H16N2O3Si/c1-16(2)5-3-4-10(6-16)7(13)11-9(15)12-8(10)14/h3-6H2,1-2H3,(H2,11,12,13,14,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YGCFFGRUZJNPDR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C[Si]1(CCCC2(C1)C(=O)NC(=O)NC2=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H16N2O3Si
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90199952
Record name 2,4-Diaza-8-silaspiro(5.5)undecane-1,3,5-trione, 8,8-dimethyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90199952
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

240.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

52-41-5
Record name 8,8-Dimethyl-2,4-diaza-8-silaspiro(5.5)undecane-1,3,5-trione
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000052415
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name NSC96841
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=96841
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 2,4-Diaza-8-silaspiro(5.5)undecane-1,3,5-trione, 8,8-dimethyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90199952
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 8,8-DIMETHYL-2,4-DIAZA-8-SILASPIRO(5.5)UNDECANE-1,3,5-TRIONE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/LL3YKD114A
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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8,8-Dimethyl-2,4-diaza-8-silaspiro[5.5]undecane-1,3,5-trione
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8,8-Dimethyl-2,4-diaza-8-silaspiro[5.5]undecane-1,3,5-trione
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8,8-Dimethyl-2,4-diaza-8-silaspiro[5.5]undecane-1,3,5-trione
Reactant of Route 5
8,8-Dimethyl-2,4-diaza-8-silaspiro[5.5]undecane-1,3,5-trione
Reactant of Route 6
8,8-Dimethyl-2,4-diaza-8-silaspiro[5.5]undecane-1,3,5-trione

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